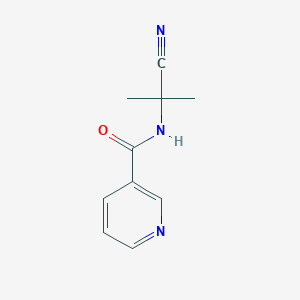

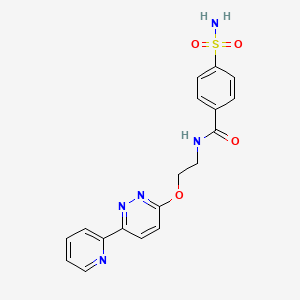

![molecular formula C17H14N6OS B2961358 N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide CAS No. 1448135-79-2](/img/structure/B2961358.png)

N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide” is a complex organic compound that contains a pyrimidine, imidazole, and benzo[d]thiazole moiety . It’s part of a class of compounds that have been studied for their diverse biological activities .

Synthesis Analysis

The synthesis of similar compounds often involves coupling reactions . For instance, substituted 2-amino benzothiazoles can be coupled with N-phenyl anthranilic acid to yield intermediate compounds. These intermediates can then be treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques like IR spectroscopy, 1H NMR, 13C NMR, and mass spectrometry . For instance, a related compound, 2-(2-(benzo[d]thiazol-2-yl)ethyl)benzo[d]thiazole, has a triclinic crystal structure .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve nucleophilic addition and substitution reactions . For example, the reaction of an intermediate with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride can yield the final derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using techniques like IR spectroscopy, 1H NMR, and 13C NMR . For example, a related compound, 2-(2-(benzo[d]thiazol-2-yl)ethyl)benzo[d]thiazole, has a triclinic crystal structure .科学的研究の応用

Anti-Fibrosis Activity

This compound has shown promising results in the field of anti-fibrosis. A study has demonstrated that certain pyrimidine derivatives exhibit better anti-fibrotic activities than existing drugs like Pirfenidone . These compounds, including the one , can inhibit the expression of collagen and reduce the content of hydroxyproline in cell culture medium, suggesting potential as novel anti-fibrotic drugs .

Antimicrobial Properties

Pyrimidine derivatives are known to possess antimicrobial activities. The structure of the compound, which includes a pyrimidine moiety, indicates that it could be employed in the development of new antimicrobial agents .

Antiviral Applications

The pyrimidine core of the compound is also associated with antiviral properties. This suggests that the compound could be useful in the synthesis of agents targeting viral infections .

Antitumor Potential

Compounds containing pyrimidine have been reported to exhibit antitumor activities. Therefore, this compound may be valuable in cancer research, particularly in the synthesis of novel chemotherapeutic agents .

Synthesis of Heterocyclic Compounds

The compound’s structure is conducive to the synthesis of novel heterocyclic compounds with potential biological activities. This is a significant aspect of medicinal chemistry and chemical biology, where such compounds can be used for various therapeutic purposes .

Pharmaceutical Drug Development

Given its structural features and the biological activities associated with pyrimidine derivatives, this compound could be a key intermediate in the design and development of new pharmaceutical drugs. Its potential applications in drug discovery are vast, ranging from the treatment of fibrotic diseases to the development of anticancer drugs .

作用機序

Target of Action

The primary target of N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide is the collagen prolyl 4-hydroxylase . This enzyme plays a crucial role in the formation of collagen, a key component of the extracellular matrix in various tissues. By targeting this enzyme, the compound can influence the production and organization of collagen .

Mode of Action

N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide interacts with its target, collagen prolyl 4-hydroxylase, by inhibiting its activity . This inhibition results in a decrease in the production of collagen, thereby affecting the structure and function of tissues where collagen is a major component .

Biochemical Pathways

The compound affects the collagen synthesis pathway . Collagen prolyl 4-hydroxylase, the target of the compound, is a key enzyme in this pathway. It catalyzes the formation of 4-hydroxyproline, a critical component of collagen. By inhibiting this enzyme, the compound disrupts the normal synthesis of collagen .

Result of Action

The inhibition of collagen prolyl 4-hydroxylase by N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide leads to a decrease in the production of collagen . This can result in changes in the structure and function of tissues where collagen is a major component. For example, in the context of fibrotic diseases, where there is excessive production of collagen, the compound could potentially help to normalize tissue structure and function .

特性

IUPAC Name |

N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N6OS/c24-16(17-22-12-4-1-2-5-13(12)25-17)21-9-11-23-10-8-20-15(23)14-18-6-3-7-19-14/h1-8,10H,9,11H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RISXEOJJSUNEDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(=O)NCCN3C=CN=C3C4=NC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

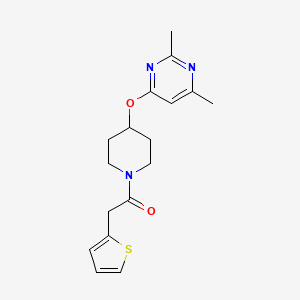

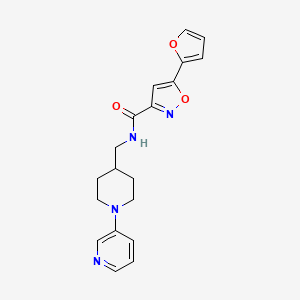

![1'-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2961281.png)

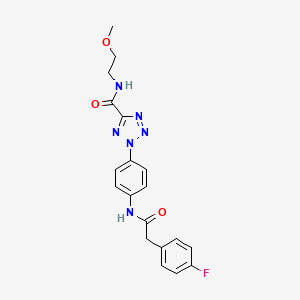

![3-Cyclopropyl-1-{1-[2-(2-oxo-1,3-oxazolidin-3-yl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2961282.png)

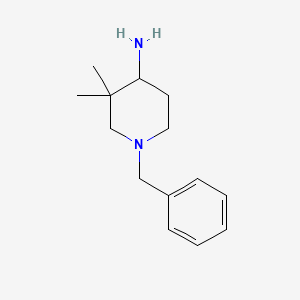

![6-(4-Chlorophenyl)-2-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2961285.png)

![Acetic acid, 2-[[5-(1,3-benzodioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-, hydrazide](/img/structure/B2961289.png)

![4-[(4-Methylphenyl)methyl]-1,4-thiazinane 1,1-dioxide](/img/structure/B2961291.png)

![4-butoxy-N-(furan-2-ylmethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2961292.png)

![ethyl 4-{[1,3-dimethyl-2,6-dioxo-7-(2-oxo-2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2961294.png)

![1-[3-(3-Fluorophenyl)-5-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2961297.png)